Glycyl-alanyl-leucine
Übersicht
Beschreibung
Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .
Synthesis Analysis
While specific synthesis methods for Glycyl-alanyl-leucine were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .Molecular Structure Analysis
The molecular formula of Glycyl-alanyl-leucine is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-alanyl-leucine include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .Wissenschaftliche Forschungsanwendungen
Metabolism and Utilization
Dipeptide Metabolism in the Intestine : A study by Plauth et al. (1991) explored the utilization of dipeptides, including Glycyl-Glutamine (Gly-Gln), by the isolated vascularly perfused rat small intestine. This research highlights the metabolic pathways and uptake rates of dipeptides in the intestinal context (Plauth et al., 1991).
Dipeptide Hydrolysis and Transport : Ganapathy and Radhakrishnan (1979) studied the transport and hydrolysis of Glycyl-L-Leucine in the monkey small intestine. This research provides insights into the mechanisms of dipeptide absorption and metabolism in the intestinal tract (Ganapathy & Radhakrishnan, 1979).
Enzymatic Activity and Specificity
Enzymatic Hydrolysis of Dipeptides : Josefsson and Lindberg (1965) conducted a study on dipeptidase activities in pig intestinal mucosa, including the hydrolysis of Glycyl-Leucine. This work contributes to understanding the enzymatic processes involved in peptide digestion (Josefsson & Lindberg, 1965).
Aminopeptidase Specificity : Nachlas et al. (1962) evaluated the specificity of aminopeptidase with different substrates, including Glycyl, which is a component of Glycyl-Alanyl-Leucine. This research aids in understanding how enzymes recognize and process different dipeptides (Nachlas et al., 1962).
Pharmaceutical and Therapeutic Aspects
Peptide Transport in the Intestinal Mucosa : Guandalini and Rubino (1982) investigated the transport of dipeptides like Glycyl-Leucine in the intestinal mucosa of rabbits, highlighting its importance in protein absorption and potential pharmaceutical applications (Guandalini & Rubino, 1982).
Peptide Complexation and Extraction : Research by Mutihac et al. (2001) on the complexation and extraction of dipeptides, including Glycyl-Leucine, with crown ethers presents potential methods for peptide separation and purification, important in drug development (Mutihac et al., 2001).
Biochemical and Molecular Studies
- Role in Enzyme Functionality : Sekimoto et al. (1994) explored the role of glycyl residues in the active site of leucine dehydrogenasefrom Bacillus stearothermophilus. This study provides insight into the structural and functional roles of glycyl residues, which are part of Glycyl-Alanyl-Leucine, in enzyme activity (Sekimoto et al., 1994).
- Synthesis and Characterization of Peptides : Fauchère and Schiller (1981) focused on the synthesis and characterization of enkephalin-like pentapeptides, which include Glycyl-Leucine. This research is crucial for understanding the synthesis and properties of complex peptides for biochemical studies (Fauchère & Schiller, 1981).
Physiological and Nutritional Aspects
Peptide Absorption in Amphibians : Cheeseman and Parsons (1974) studied the absorption of Glycyl-Leucine using the small intestine of Rana pipiens, contributing to the understanding of peptide absorption mechanisms in different species (Cheeseman & Parsons, 1974).
Nutritional Value of Leucine Derivatives : Rechcigl and Williams (1961) evaluated the biological activity and nutritional value of various leucine derivatives, including Glycyl-Leucine, using rat growth as a criterion. This study is significant for understanding the nutritional implications of different amino acid derivatives (Rechcigl & Williams, 1961).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZIEVNUYDAFR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426325 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-alanyl-leucine | |
CAS RN |
35180-93-9 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.